molecular formula C15H28N2O3S B12677795 Einecs 306-447-0 CAS No. 97259-83-1

Einecs 306-447-0

Katalognummer: B12677795
CAS-Nummer: 97259-83-1
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: AXUQJXMVHKRFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 306-447-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Einecs 306-447-0 involve several steps. Typically, the preparation methods include:

    Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Analyse Chemischer Reaktionen

Einecs 306-447-0 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other substituents under specific conditions.

    Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature control to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds.

Wissenschaftliche Forschungsanwendungen

Einecs 306-447-0 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

    Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.

    Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Einecs 306-447-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Einecs 306-447-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8:

    Einecs 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.

    Einecs 239-934-0: Mercurous oxide, which has its own set of applications and properties.

Compared to these compounds, this compound stands out due to its specific chemical structure and the unique reactions it undergoes.

Eigenschaften

CAS-Nummer

97259-83-1

Molekularformel

C15H28N2O3S

Molekulargewicht

316.5 g/mol

IUPAC-Name

4-aminobenzenesulfonic acid;N,6-dimethylheptan-2-amine

InChI

InChI=1S/C9H21N.C6H7NO3S/c1-8(2)6-5-7-9(3)10-4;7-5-1-3-6(4-2-5)11(8,9)10/h8-10H,5-7H2,1-4H3;1-4H,7H2,(H,8,9,10)

InChI-Schlüssel

AXUQJXMVHKRFMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)NC.C1=CC(=CC=C1N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.